molecular formula C22H27N5O2S B12145481 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide

Cat. No.: B12145481
M. Wt: 425.5 g/mol
InChI Key: CZPROVYAQLNEPE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-tert-butylphenyl group. While direct pharmacological data for this compound are unavailable, structural analogs demonstrate antimicrobial, anti-inflammatory, and antiviral properties .

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-tert-butylphenyl)acetamide

InChI

InChI=1S/C22H27N5O2S/c1-5-29-16-12-10-15(11-13-16)20-25-26-21(27(20)23)30-14-19(28)24-18-9-7-6-8-17(18)22(2,3)4/h6-13H,5,14,23H2,1-4H3,(H,24,28)

InChI Key

CZPROVYAQLNEPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-ethoxyphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-tert-butylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted triazole derivatives with various nucleophiles.

Scientific Research Applications

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

  • 4-Ethoxyphenyl vs. The ethoxy group’s electron-donating nature may improve binding to polar enzyme active sites compared to the nonpolar tert-butyl group .
  • Furan-2-yl vs. 4-Ethoxyphenyl :
    Compounds with furan-2-yl substituents (e.g., ) exhibit antiexudative activity comparable to diclofenac sodium. The ethoxyphenyl group’s larger aromatic surface area may enhance π-π stacking interactions in target binding .

Acetamide Nitrogen Substituents

  • 2-tert-Butylphenyl vs. 4-Methoxyphenyl: The 2-tert-butylphenyl group (target) introduces steric hindrance in the ortho position, which may restrict rotational freedom and stabilize specific conformations.
  • Chlorophenyl and Dichlorophenyl Derivatives :
    Halogenated analogs (e.g., : 539808-71-4) show enhanced antimicrobial activity due to halogen bonding. However, the target compound’s tert-butyl group may prioritize lipophilicity over electronegative interactions .

Structural and Pharmacokinetic Considerations

Table 1: Key Structural and Inferred Pharmacological Comparisons

Compound ID Triazole Substituent Acetamide Substituent Notable Activity/Property Reference
Target Compound 4-Ethoxyphenyl 2-tert-Butylphenyl Hypothesized anti-inflammatory N/A
AM34 () 2-Hydroxyphenyl 4-Ethoxyphenyl Kᵢ = 12 nM (RT inhibition)
KA3 () Pyridin-4-yl 4-Chlorophenyl MIC = 4 µg/mL (E. coli)
MFCD04008233 () 4-tert-Butylphenyl 4-Methoxyphenyl High logP (predicted)
539808-71-4 () 4-tert-Butylphenoxymethyl 2,6-Dichlorophenyl Broad-spectrum antimicrobial

Table 2: Electronic and Steric Effects of Substituents

Group Electronic Effect Steric Effect Biological Impact
4-Ethoxyphenyl Electron-donating Moderate Enhanced polar interactions
2-tert-Butylphenyl Neutral High Improved hydrophobic binding
4-Methoxyphenyl Electron-donating Low Increased solubility
Furan-2-yl Electron-withdrawing Low π-Stacking with aromatic residues

Biological Activity

The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C18H22N4OS
  • Molecular Weight : 342.46 g/mol
  • CAS Number : Not explicitly listed; however, similar compounds can be referenced for structural comparisons.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown effectiveness against various bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli25 µg/mL
Compound CPseudomonas aeruginosa100 µg/mL

These findings suggest that the triazole scaffold may enhance the antimicrobial potency of derivatives like this compound.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. Research has shown that some compounds in this class can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Certain triazoles trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific phases, preventing tumor growth.
  • Inhibition of Angiogenesis : Some derivatives inhibit the formation of new blood vessels that tumors require for growth.

A study demonstrated that a related triazole compound displayed IC50 values ranging from 10 to 30 µM against several cancer cell lines, indicating potential for further development.

Actoprotective Activity

The actoprotective effects of triazole derivatives have been explored in animal models. A recent study utilized forced swimming tests on rats to assess fatigue reduction:

  • Control Group : Standard saline treatment.
  • Test Group : Administered with the triazole derivative at varying doses (5 mg/kg and 10 mg/kg).

Results indicated a statistically significant reduction in fatigue levels in treated groups compared to controls (p < 0.05), suggesting that the compound may enhance physical performance and endurance.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The triazole moiety may inhibit key enzymes involved in microbial and tumor metabolism.
  • Receptor Binding : Potential binding to specific receptors could modulate signaling pathways related to cell growth and survival.

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